3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a chemical compound classified as a pyridine derivative. It features a nitro group at the 3-position of the pyridine ring and a pyrrolidine moiety attached to the nitrogen atom at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and pharmaceuticals.
This compound can be sourced from chemical suppliers and is primarily classified under organic compounds, specifically within the categories of heterocyclic compounds and amines. Its unique structure imparts distinct chemical properties that are of interest in medicinal chemistry and drug discovery .
The synthesis of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves several key steps:
The synthesis may also utilize continuous flow reactors to optimize nitration and amidation steps, along with crystallization techniques for purifying the hydrochloride salt. These methods are designed to improve yield and purity during industrial production.
The molecular formula for 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is CHClNO. The compound contains:
3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride can participate in various chemical reactions:
The mechanism of action for 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride, particularly in biological contexts, often involves its interaction with specific biological targets such as enzymes or receptors. The presence of both the nitro and pyrrolidine groups contributes to its binding affinity and selectivity towards certain biological pathways, which may lead to therapeutic effects .
The physical properties include:
Key chemical properties include:
Relevant analyses often include spectral data (NMR, IR) confirming structural integrity and purity assessments through chromatography techniques .
3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride has several scientific uses:
The compound 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride represents a strategically designed hybrid molecule incorporating two pharmacologically significant heterocyclic systems: a pyridine ring bearing a nitro group and a pyrrolidine moiety. This structural architecture positions it at the intersection of bioactive nitrogen-containing heterocycles, leveraging the inherent properties of both components. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability during in vitro and in vivo pharmacological evaluation. Its systematic name denotes the 3-nitropyridin-2-amine core linked via the amine nitrogen to the 3-position of the pyrrolidine ring, with the hydrochloride providing ionic character. This molecular framework exploits the electron-deficient nature of the nitropyridine ring and the spatial flexibility and hydrogen-bonding capacity conferred by the protonated pyrrolidine, facilitating targeted interactions with biological macromolecules. Such hybrid structures are increasingly prominent in modern drug discovery programs aimed at overcoming limitations of simpler heterocyclic scaffolds, particularly in targeting challenging disease mechanisms involving protein-protein interactions or multi-drug resistant pathogens [2] [5] [6].
The pyrrolidine-pyridine hybrid scaffold embodied in 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride integrates distinct physicochemical and pharmacophoric properties from each heterocyclic system. The pyrrolidine ring, a saturated five-membered secondary amine, contributes significant three-dimensionality and conformational flexibility compared to planar aromatic systems. This flexibility allows the molecule to adopt bioactive conformations necessary for optimal binding to target proteins. The basic nitrogen of the pyrrolidine (typically protonated at physiological pH, pKa ~10-11) facilitates salt bridge formation with acidic residues in enzyme active sites or receptor pockets, while its aliphatic ring structure enhances membrane permeability. Crucially, the chiral center at the pyrrolidine C3 position (if present in non-symmetrical substitutions) offers the potential for stereoselective interactions, a feature exploited in numerous bioactive molecules to enhance potency and selectivity [2] [6].
Conjugated to this via an amine linkage, the 3-nitropyridine ring introduces an electron-deficient π-system capable of engaging in dipole-dipole interactions, π-stacking with aromatic amino acid residues, and hydrogen bonding through the ring nitrogen and the nitro group oxygen atoms. The electron-withdrawing nitro group significantly influences the electronic distribution within the pyridine ring, lowering the LUMO energy and facilitating interactions with electron-rich biological nucleophiles or participation in redox processes. This structural motif is prevalent in kinase inhibitors and antimicrobial agents, where the nitropyridine can act as a mimetic of ATP purine rings or interact with catalytic residues. The N-(pyridin-2-yl)amine linkage (aminopyridine) is particularly noteworthy; 2- and 3-aminopyridines predominantly exist in the amino tautomeric form rather than the imino form, ensuring the availability of the hydrogen bond donor (N–H) and acceptor (ring N) for target engagement. Protonation typically occurs first on the pyridinyl nitrogen, generating an amidinium-like resonance-stabilized cation that enhances electrostatic interactions [5].
Table 1: Key Structural Features and Pharmacological Relevance of the Pyrrolidine-Pyridine Hybrid Core in 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine Hydrochloride
Structural Feature | Physicochemical Property | Pharmacological Relevance |
---|---|---|
Pyrrolidine Ring (Protonated) | Aliphatic amine (Basic, pKa ~10-11); Conformationally flexible; Chiral center potential | Enhances solubility via salt formation; Facilitates membrane penetration; Enables stereospecific target binding via salt bridges/hydrogen bonding |
N-(Pyridin-2-yl)amine Linkage | Predominantly amino tautomer; Planar; Hydrogen bond donor/acceptor | Provides hinge-binding motif in kinase inhibitors; Enforces planar orientation for π-stacking; Links pharmacophores spatially |
3-Nitro Pyridine Ring | Electron-deficient π-system; Strong dipole; Hydrogen bond acceptor (N, O) | Engages in charge-transfer interactions; Mimics nucleotide motifs; Participates in redox processes; Binds catalytic metal ions |
Hybrid Scaffold | Combines flexibility (pyrrolidine) with planarity (aminopyridine) | Targets complex binding sites; Optimizes bioavailability and target affinity; Reduces off-target effects |
The hybridization strategy exemplified by this compound capitalizes on synergistic molecular recognition. The pyrrolidine moiety offers a vector for introducing diverse substituents (alkyl, aryl, heteroaryl, carbonyl-containing groups) at its nitrogen or carbon atoms, enabling fine-tuning of steric bulk, lipophilicity, and electronic properties. This modularity facilitates structure-activity relationship exploration critical for optimizing potency, selectivity, and pharmacokinetic profiles. For instance, in kinase inhibitors like palbociclib derivatives, the pyrrolidine nitrogen often bears substituents extending into hydrophobic regions of the ATP-binding pocket, significantly enhancing affinity [4] [6]. Furthermore, the scaffold's protonation states create a zwitterionic potential under physiological conditions—protonation on the pyridine nitrogen generating a positive charge delocalized over the ring, and protonation on the pyrrolidine nitrogen creating a localized positive charge. This dual cationic character enhances solubility but also dictates specific electrostatic interactions with targets, crucial for nucleic acid-binding agents or enzymes with anionic surfaces [5] [6].
Recent research underscores the versatility of this scaffold class. Modifications on the pyrrolidine ring, particularly stereochemistry at C3, profoundly influence bioactivity. For example, (R)-enantiomers of related N-(pyrrolidin-3-yl)pyrimidin-2-amines demonstrate markedly greater inhibitory potency against certain targets than their (S)-counterparts, highlighting the importance of chiral synthesis and resolution in developing this chemotype. Additionally, incorporating the nitro group ortho to the linking amine enhances electron withdrawal, potentially increasing the compound's susceptibility to enzymatic reduction—a mechanism exploited in nitroaromatic prodrugs targeting anaerobic pathogens or hypoxic tumor microenvironments [2] [6] [9].
Although 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride itself is not a nitroimidazole, understanding the pharmacophoric principles of nitroheterocycles provides essential context for its potential bioactivation and therapeutic applications. Nitroimidazole derivatives (e.g., metronidazole, tinidazole, delamanid) are cornerstone therapeutics for anaerobic bacterial and protozoal infections, with expanding roles in tuberculosis treatment and anticancer strategies. Their activity hinges critically on the nitro group reduction mechanism. In low-oxygen tension environments (anaerobic microbes or hypoxic tumors), cellular reductases (e.g., nitroreductases, ferredoxins) catalyze the stepwise reduction of the nitro group (-NO₂) to reactive intermediates—the nitro radical anion (NO₂•⁻), nitroso (-NO), hydroxylamine (-NHOH), and ultimately amine (-NH₂). These intermediates, particularly the nitro radical anion and hydroxylamine, generate cytotoxic stress by forming covalent adducts with DNA, proteins, and lipids, leading to strand breaks, enzyme inhibition, and membrane damage. Crucially, this bioactivation is significantly diminished in normoxic mammalian cells, conferring selective toxicity [3] [9].
The 3-nitro group on the pyridine ring in 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride shares electronic similarities with nitroimidazoles. Pyridine, like imidazole, is an electron-deficient heterocycle, and the nitro group further lowers the reduction potential. This suggests potential for analogous enzymatic reduction under pathological hypoxia. Computational studies indicate that the electron-withdrawing nature of the pyridinyl nitrogen facilitates nitro group reduction compared to nitrobenzenes. While specific reduction potential data for this compound is limited in the provided sources, structure-activity relationships (SAR) from nitroimidazole chemistry offer valuable insights. Key SAR principles include:
Table 2: Evolution of Nitroheterocyclic Derivatives in Targeted Drug Discovery
Generation | Representative Compounds | Key Structural Features | Targeted Applications | Advantages/Limitations |
---|---|---|---|---|
First | Metronidazole, Tinidazole | 2-Methyl-5-nitroimidazole with hydroxyethyl/ethylsulfonylethyl chain | Anaerobic bacterial infections (Bacteroides, Clostridia); Protozoal infections (Giardia, Trichomonas, Entamoeba) | Broad-spectrum activity; Well-established use; Emergent resistance; Neurological side effects at high doses |
Second | Secnidazole, Ornidazole | 5-Nitroimidazole with hydroxypropyl/chloro-hydroxypropyl | Similar to first-gen with improved pharmacokinetics (longer half-life) | Single-dose regimens possible; Improved tissue penetration; Similar resistance issues |
Anti-TB | Delamanid, Pretomanid (PA-824) | 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazoles; Nitro-dihydro-imidazooxazines | Multidrug-resistant Tuberculosis (M. tuberculosis) | Novel mechanism of action (mycolic acid inhibition); Effective against dormant bacilli; QT prolongation risk |
Newer Hybrids | Nitroimidazo-oxazines (e.g., Compounds 57, 58, 59); Nitroimidazo-oxazoles | Modifications at C-7 (benzyl ethers, phenyl ethers); Linezolid hybrid pharmacophores | Drug-resistant TB; Hypoxia-selective anticancer agents | Improved potency (e.g., R-57m MIC 0.050 μM); Better solubility; Potential for overcoming resistance |
The evolution towards nitroaromatic hybrids is exemplified by pretomanid derivatives. Pretomanid (PA-824), a 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole, shows potent activity against drug-resistant Mycobacterium tuberculosis. Its mechanism involves bioreduction by a mycobacterial deazaflavin-dependent nitroreductase (Ddn), generating reactive nitrogen species (NO•, etc.) that inhibit mycolic acid biosynthesis. Hybridization strategies, such as creating pretomanid-linezolid conjugates (e.g., Compound 59), aim to overcome limitations like poor solubility and high protein binding while broadening the spectrum of activity. These hybrids retain potent anti-TB activity (MIC <0.2 to 0.78 μg/mL, comparable to pretomanid) with improved physicochemical properties [3].
The structural analogy suggests that 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride could be explored for similar targeted therapeutic applications. The pyrrolidine moiety offers a synthetic handle for further derivatization, potentially enabling:
Research on nitro group reduction kinetics in pyridine versus imidazole systems indicates potentially distinct reduction pathways and intermediate stabilities. Imidazole rings undergo faster reduction due to slightly higher electron deficiency. However, pyridine-based nitro compounds often exhibit different metabolite profiles, possibly leading to altered toxicity or resistance patterns. Future research on 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride should therefore prioritize elucidating its specific bioreduction enzymology and cytotoxic metabolite profile relative to established nitroimidazole drugs to fully exploit its therapeutic potential within the framework of nitroaromatic prodrug development [3] [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1